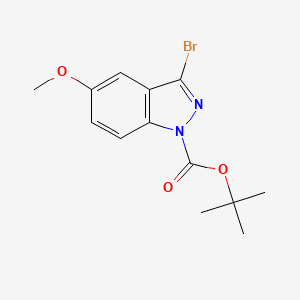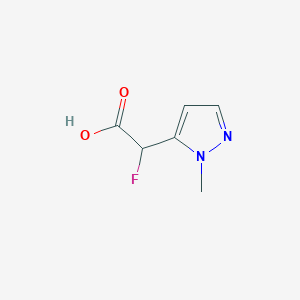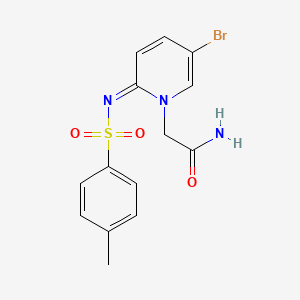
2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide is a synthetic organic compound that features a pyridine ring substituted with a bromine atom and a tosylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide typically involves the following steps:
Tosylimino Group Introduction: The tosylimino group is introduced via a reaction with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The tosylimino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives.
Oxidation: N-oxides and other oxidized products.
Scientific Research Applications
2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-(tosylamino)pyridin-1(2H)-yl)acetamide
- 2-(5-Bromo-2-(methylsulfonyl)pyridin-1(2H)-yl)acetamide
- 2-(5-Bromo-2-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide
Uniqueness
2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide is unique due to the presence of both a bromine atom and a tosylimino group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C14H14BrN3O3S |
|---|---|
Molecular Weight |
384.25 g/mol |
IUPAC Name |
2-[(2Z)-5-bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide |
InChI |
InChI=1S/C14H14BrN3O3S/c1-10-2-5-12(6-3-10)22(20,21)17-14-7-4-11(15)8-18(14)9-13(16)19/h2-8H,9H2,1H3,(H2,16,19)/b17-14- |
InChI Key |
PUGBSRGMLXOMEC-VKAVYKQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=CC(=CN2CC(=O)N)Br |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=CN2CC(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B13076833.png)
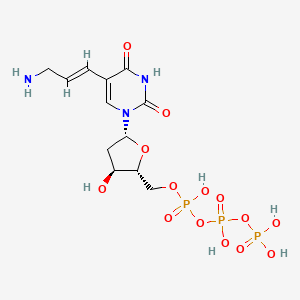
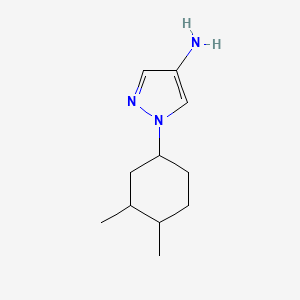

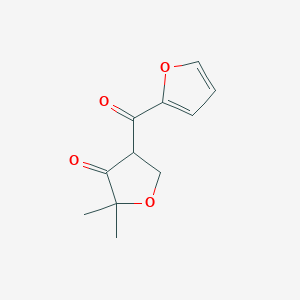
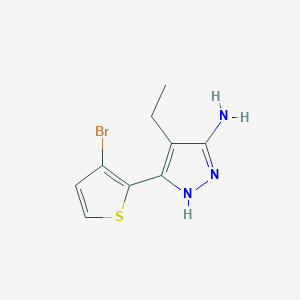
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13076856.png)
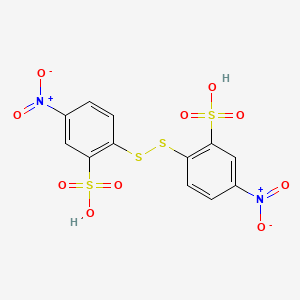
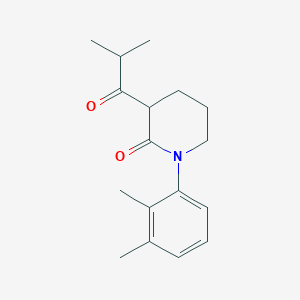
![1-{[(3,4,5-Trifluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13076868.png)
